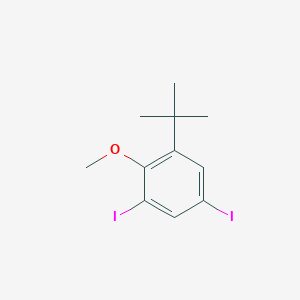
Theaflavin 3,3'-digallate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Theaflavin 3,3’-digallate is a natural polyphenolic compound predominantly found in black tea. It is one of the major theaflavins, which are formed during the fermentation process of tea leaves. Theaflavin 3,3’-digallate is known for its potent antioxidant properties and has been the subject of extensive research due to its potential health benefits, including anti-inflammatory, antiviral, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Theaflavin 3,3’-digallate is synthesized through the enzymatic oxidation of catechin monomers present in fresh green tea leaves. The key enzymes involved in this process are polyphenol oxidases and peroxidases. The optimal conditions for the enzymatic synthesis include a pH of 4.0, a temperature of 25°C, and a reaction time of 30 minutes .
Industrial Production Methods: In industrial settings, the production of theaflavin 3,3’-digallate involves the use of microbial polyphenol oxidase from Bacillus megaterium. This method has been optimized to enhance the catalytic efficiency of the enzyme, resulting in a higher yield of theaflavin 3,3’-digallate. The process includes the use of a transition state conformation optimization strategy to stabilize the spatial conformation of the O-O bond dissociation .
Analyse Des Réactions Chimiques
Types of Reactions: Theaflavin 3,3’-digallate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its bioactivity and stability.
Common Reagents and Conditions:
Oxidation: Theaflavin 3,3’-digallate can be oxidized using reagents such as hydrogen peroxide and oxygen in the presence of polyphenol oxidase.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve the use of halogenating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of theaflavin 3,3’-digallate, which exhibit different bioactivities and stability profiles .
Applications De Recherche Scientifique
Theaflavin 3,3’-digallate has a wide range of scientific research applications across various fields:
Chemistry:
- Used as a natural antioxidant in food and cosmetic industries.
- Employed in the synthesis of novel polyphenolic compounds with enhanced bioactivities.
Biology:
- Studied for its role in modulating cellular signaling pathways and gene expression.
- Investigated for its potential to inhibit the replication of viruses, including SARS-CoV-2 .
Medicine:
- Explored for its anti-inflammatory and anticancer properties.
- Used in the development of therapeutic agents for the treatment of chronic diseases such as cardiovascular diseases and diabetes .
Industry:
- Utilized as a natural preservative in food products.
- Applied in the formulation of health supplements and functional foods .
Mécanisme D'action
Theaflavin 3,3’-digallate exerts its effects through multiple mechanisms:
Molecular Targets and Pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms or electrons.
Anti-inflammatory Activity: It inhibits the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs), thereby reducing the production of pro-inflammatory cytokines.
Antiviral Activity: It binds to viral proteins and inhibits their replication.
Anticancer Activity: It induces apoptosis in cancer cells by modulating the expression of apoptosis-related genes and proteins.
Comparaison Avec Des Composés Similaires
Theaflavin: Lacks the additional gallate groups, resulting in different bioactivities.
Theaflavin 3-gallate: Contains only one gallate group, leading to variations in its antioxidant and anti-inflammatory properties.
Theaflavin 3’-gallate: Similar to theaflavin 3-gallate but with the gallate group attached at a different position.
Uniqueness: Theaflavin 3,3’-digallate is unique due to its dual gallate groups, which enhance its antioxidant, anti-inflammatory, and antiviral activities compared to other theaflavins. Its ability to modulate multiple molecular targets and pathways makes it a promising candidate for therapeutic applications .
Propriétés
Formule moléculaire |
C43H32O20 |
|---|---|
Poids moléculaire |
868.7 g/mol |
Nom IUPAC |
[(2R,3R)-2-[1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulen-8-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
InChI |
InChI=1S/C43H32O20/c44-17-7-23(46)21-12-33(62-42(58)15-3-25(48)36(54)26(49)4-15)40(60-31(21)9-17)14-1-19-20(11-30(53)39(57)35(19)38(56)29(52)2-14)41-34(13-22-24(47)8-18(45)10-32(22)61-41)63-43(59)16-5-27(50)37(55)28(51)6-16/h1-11,33-34,40-41,44-51,53-55,57H,12-13H2,(H,52,56)/t33-,34-,40-,41-/m1/s1 |
Clé InChI |
ZEASWHWETFMWCV-ISBUVJFSSA-N |
SMILES isomérique |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
SMILES canonique |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)OC(=O)C7=CC(=C(C(=C7)O)O)O)O)O)C(=O)C(=C3)O)OC(=O)C8=CC(=C(C(=C8)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Benzyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B8816231.png)






